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Compound of Interest

Compound Name: Monobutyl maleate

Cat. No.: B1236856 Get Quote

Spectroscopic Analysis of Monobutyl Maleate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

monobutyl maleate (C₈H₁₂O₄), a compound of interest in chemical synthesis and polymer

science. The following sections detail its Fourier-Transform Infrared (FTIR), Nuclear Magnetic

Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) characteristics. This document is

intended to serve as a valuable resource for the identification, characterization, and quality

control of monobutyl maleate in a research and development setting.

Spectroscopic Data Summary
The quantitative spectroscopic data for monobutyl maleate are summarized in the tables

below for ease of reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of monobutyl maleate is characterized by several distinct absorption

bands corresponding to its functional groups.
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Functional Group Vibrational Mode **Wave Number (cm⁻¹) **

Carboxylic Acid O-H stretch 2500-3300 (broad)[1]

Alkyl C-H C-H stretch 2850-3000[1]

Ester Carbonyl C=O stretch 1740-1760[1]

Carboxylic Acid Carbonyl C=O stretch 1700-1720[1]

Alkene C=C stretch 1640-1660[1]

Ester C-O C-O stretch 1000-1300[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the

monobutyl maleate molecule.

Proton Type Chemical Shift (δ, ppm) Multiplicity

Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet[1]

Alkene (-CH=CH-) 6.2 - 6.8 Multiplet[1]

Methylene (-O-CH₂-) ~4.2 Triplet

Methylene (-CH₂-) 1.3 - 1.7 Multiplet[1]

Methylene (-CH₂-) 1.3 - 1.7 Multiplet[1]

Methyl (-CH₃) 0.9 - 1.0 Triplet[1]

The ¹³C NMR spectrum confirms the carbon framework of the molecule.
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Carbon Type Predicted Chemical Shift (δ, ppm)

Ester Carbonyl (-C=O) 165 - 175[1]

Carboxylic Acid Carbonyl (-C=O) 165 - 175[1]

Alkene (-CH=CH-) 130 - 135[1]

Methylene (-O-CH₂-) 65 - 70

Methylene (-CH₂-) 30 - 35

Methylene (-CH₂-) 18 - 22

Methyl (-CH₃) 13 - 15

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

monobutyl maleate.

Parameter m/z Value Notes

Molecular Ion [M]⁺ 172

Corresponds to the molecular

weight of 172.18 g/mol . This

peak may be weak or absent.

[1]

Base Peak 129
Results from the loss of a

propyl group.[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared Spectrometer.
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Sample Preparation: As a liquid, monobutyl maleate can be analyzed directly. A drop of the

neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates to create a thin film.

Data Acquisition:

A background spectrum of the clean salt plates is collected.

The sample is applied to the plates, and the sample spectrum is recorded.

The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹.

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Approximately 5-10 mg of monobutyl maleate is dissolved in about 0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0

ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse

experiment is performed. Key parameters include the spectral width, acquisition time, and

relaxation delay.
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¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled

experiment is typically run to simplify the spectrum to single lines for each unique carbon.

A larger number of scans is required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to TMS.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: A dilute solution of monobutyl maleate is prepared in a volatile organic

solvent (e.g., dichloromethane or methanol).

Method:

Ionization: Electron Ionization (EI) is a common method. The sample is vaporized and

bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to

ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like monobutyl maleate.
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General Workflow for Spectroscopic Analysis of Monobutyl Maleate

Sample Handling
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Data Processing & Interpretation

Final Output
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Sample Preparation
(Dissolving, Diluting, etc.)

FTIR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Data Processing
(Fourier Transform, Baseline Correction, etc.)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Technical Report &
Data Tables

Click to download full resolution via product page

A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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